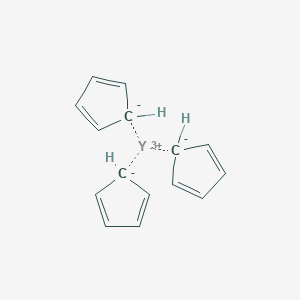

tris(cyclopenta-1,3-diene);yttrium(3+)

Description

Properties

IUPAC Name |

cyclopenta-1,3-diene;yttrium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQIFTSPAVIXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Y+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926396 | |

| Record name | Yttrium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294-07-1 | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)yttrium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1294-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)yttrium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Metathesis Reaction with Alkali Metal Cyclopentadienides

The most widely documented method for synthesizing YCp₃ involves a metathesis reaction between yttrium(III) chloride (YCl₃) and sodium cyclopentadienide (NaCp) in an anhydrous tetrahydrofuran (THF) solvent. The reaction proceeds as follows:

Key Conditions :

-

Stoichiometry : A 1:3 molar ratio of YCl₃ to NaCp ensures complete substitution of chloride ligands.

-

Solvent : THF is preferred due to its ability to dissolve both reactants and stabilize intermediate species.

-

Atmosphere : Reactions are conducted under inert argon or nitrogen to prevent oxidation or hydrolysis.

-

Temperature : Room temperature (20–25°C) suffices, though slight heating (40–50°C) may accelerate the reaction.

Product Isolation :

Post-reaction, the mixture is filtered to remove NaCl byproducts, and the solvent is evaporated under reduced pressure. The residual solid is purified via sublimation at 200°C under vacuum, yielding off-white to yellow crystals with ≥98% purity.

Alternative Synthesis Using Grignard Reagents

While less common, Grignard reagents such as cyclopentadienylmagnesium bromide (CpMgBr) can also be employed:

Advantages :

-

Higher reactivity of CpMgBr may reduce reaction times.

-

Suitable for large-scale production due to easier handling of Grignard solutions.

Challenges :

-

Requires stringent moisture control to prevent decomposition of CpMgBr.

Purification and Characterization

Sublimation

YCp₃’s thermal stability allows sublimation at 200°C under vacuum, a critical step for removing volatile impurities (e.g., unreacted Cp ligands). This process enhances purity to >99.9% for metal-organic chemical vapor deposition (MOCVD) applications.

Analytical Validation

Titration :

Yttrium content is quantified via complexometric titration, with acceptable ranges between 30.7–31.9%. Deviations indicate incomplete ligand substitution or contamination.

Spectroscopic Methods :

-

NMR Spectroscopy : ¹H NMR in deuterated THF confirms the presence of Cp ligands (δ 5.2–5.8 ppm for η⁵-C₅H₅).

-

Elemental Analysis : Matches theoretical values for C (63.4%), H (5.3%), and Y (31.3%).

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Melting Point | 296°C (decomposes) | |

| Sublimation Temperature | 200°C (392°F) | |

| Molecular Weight | 284.19 g/mol | |

| Appearance | Off-white to brown powder |

Challenges and Mitigation Strategies

Moisture and Oxygen Sensitivity

YCp₃ is highly sensitive to air and moisture, necessitating storage in sealed glass or metal containers under argon. Exposure to humidity triggers hydrolysis, forming yttrium hydroxides and cyclopentadiene.

Impurity Control

Residual chloride ions from incomplete metathesis can degrade ALD-derived Y₂O₃ films. Recrystallization from hexane or toluene minimizes ionic contaminants.

Industrial-Scale Production

Ereztech’s manufacturing protocol emphasizes:

-

Batch Reactors : 10–100 L reactors with mechanical stirring for uniform mixing.

-

Quality Assurance : Each batch undergoes titration and elemental analysis to meet ≥98% purity standards.

-

Packaging : Sealed ampules or bubblers to prevent decomposition during transport.

Applications in Thin-Film Deposition

YCp₃’s utility in ALD is well-documented. At 175–250°C, it reacts with water to form cubic Y₂O₃ films on silicon substrates. Key performance metrics include:

Chemical Reactions Analysis

Types of Reactions: Tris(cyclopentadienyl)yttrium(III) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3).

Substitution: It can participate in ligand exchange reactions where the cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or other oxidizing agents.

Substitution: Requires suitable ligands and solvents, often under inert atmosphere conditions to prevent unwanted side reactions.

Major Products:

Oxidation: Yttrium oxide (Y2O3).

Substitution: Various substituted yttrium compounds depending on the ligands used.

Scientific Research Applications

Tris(cyclopentadienyl)yttrium(III) has several applications in scientific research:

Mechanism of Action

The mechanism by which tris(cyclopentadienyl)yttrium(III) exerts its effects is primarily through its ability to act as a precursor in various chemical reactions. The cyclopentadienyl ligands stabilize the yttrium center, allowing it to participate in reactions that form yttrium-containing products. The molecular targets and pathways involved depend on the specific application, such as the formation of thin films or the synthesis of pharmaceuticals .

Comparison with Similar Compounds

Substituted Cyclopentadienyl Yttrium Complexes

The electron-donating substituents on Cp ligands significantly influence the physical properties, stability, and applications of yttrium complexes. Key examples include:

Substituent Effects :

- Volatility : Methyl and isopropyl derivatives exhibit higher vapor pressures than Cp₃Y, making them superior for vapor deposition techniques .

- Thermal Stability : Bulky substituents (e.g., iPr) improve thermal stability, reducing decomposition during ALD .

- Reactivity : n-Butyl-substituted Y(nBuCp)₃ is liquid and highly reactive with water, necessitating stringent handling protocols .

Comparison with Other Lanthanide and Actinide Cyclopentadienyl Complexes

Lanthanide Analogues :

- Cp₃Sm (Samarium) : Used in catalytic applications, but Sm(III) complexes are less redox-active than Y(III) due to lanthanide contraction effects .

- Cp₃Er (Erbium) : Exhibits similar ALD utility but requires higher deposition temperatures compared to Y(MeCp)₃ .

Actinide Analogues :

- This enables direct synthesis of Th(II) from Th(IV) precursors .

- Cp₃U (Uranium): U(III)/U(II) reduction potentials are less negative than Th analogues, reflecting differences in actinide redox behavior .

Redox Trends :

- Yttrium complexes lack accessible +2 oxidation states, unlike Th and U, limiting their redox versatility .

Comparison with Non-Cyclopentadienyl Yttrium Compounds

| Compound | Key Differences from Cp₃Y | Applications |

|---|---|---|

| Yttrium(III) acetylacetonate | Non-volatile, requires higher ALD temperatures | Thin-film doping, chemical synthesis |

| Yttrium(III) oxide (Y₂O₃) | Non-organometallic, stable in air | Optics, ceramics |

| Yttrium(III) chloride (YCl₃) | Ionic bonding, water-soluble | Precursor for yttrium metal production |

Advantages of Cp₃Y :

- Superior volatility for ALD compared to non-Cp precursors.

- Tunable reactivity via ligand substitution.

Catalytic Performance

- Polymerization : Cp₃Y outperforms lutetium analogues in MMA polymerization due to yttrium’s intermediate ionic radius, balancing Lewis acidity and coordination flexibility .

- ALD/CVD : Y(MeCp)₃ achieves uniform Y₂O₃ films at lower temperatures (250–300°C) than Cp₃Y, attributed to its lower melting point and enhanced vapor pressure .

Stability and Reactivity

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing Tris(cyclopentadienyl)yttrium(III) with high purity and yield?

- Methodological Answer : Synthesis should be conducted under rigorously dry, inert conditions (e.g., argon or nitrogen atmosphere) due to the compound’s reactivity with moisture and air . Use Schlenk-line techniques or gloveboxes for handling. Cyclopentadienyl ligands (CpH) are typically reacted with yttrium halides (e.g., YCl₃) in anhydrous tetrahydrofuran (THF) or diethyl ether. Post-synthesis, purify via sublimation or recrystallization, and confirm purity using elemental analysis and NMR spectroscopy. Ensure stoichiometric control to avoid ligand disproportionation .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing Tris(cyclopentadienyl)yttrium(III)?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves molecular geometry, bond lengths, and coordination environment. Single-crystal XRD is preferred for structural elucidation .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., C₆D₆) confirm ligand integrity and detect impurities.

- Fourier-Transform Infrared (FTIR) : Identifies Y–C bonding modes (400–600 cm⁻¹) and cyclopentadienyl ring vibrations .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways under inert atmospheres.

Q. What safety protocols are critical for handling Tris(cyclopentadienyl)yttrium(III) in laboratory settings?

- Methodological Answer :

- Storage : Seal in flame-resistant containers under inert gas (argon) and store at –20°C to minimize degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, flame-resistant lab coats, and safety goggles. Employ fume hoods for manipulations.

- Emergency Measures : For spills, neutralize with dry sand or vermiculite; avoid water due to pyrophoric reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to model the electronic structure of Tris(cyclopentadienyl)yttrium(III)?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict molecular orbitals, ligand field effects, and redox potentials. Compare computed bond lengths/angles with XRD data to validate models. Software like Gaussian or ORCA can simulate NMR chemical shifts and vibrational spectra, aiding assignments . Address discrepancies by adjusting basis sets (e.g., LANL2DZ for yttrium) or solvation models.

Q. What experimental strategies resolve contradictions in reported thermal stability data for Tris(cyclopentadienyl)yttrium(III)?

- Methodological Answer : Discrepancies often arise from variations in sample purity, heating rates, or atmospheric conditions. Standardize testing by:

- Controlled Atmosphere TGA : Compare stability under argon vs. nitrogen.

- Isothermal Gravimetry : Measure decomposition kinetics at fixed temperatures.

- Post-TGA Analysis : Use XRD or SEM to identify decomposition byproducts (e.g., Y₂O₃) . Replicate studies using identical synthetic batches to isolate variables.

Q. What challenges arise when using Tris(cyclopentadienyl)yttrium(III) in atomic layer deposition (ALD), and how can process parameters be optimized?

- Methodological Answer : Challenges include low vapor pressure and precursor decomposition. Mitigate via:

- Vapor Pressure Enhancement : Ligand modification (e.g., methylcyclopentadienyl derivatives) or co-sublimation with donor ligands (e.g., TMEDA) .

- ALD Cycle Optimization : Adjust pulse times (e.g., 1–5 s for precursor, 10–30 s for purge) and substrate temperatures (150–300°C). Monitor film growth with in-situ quartz crystal microbalance (QCM) .

Methodological Considerations for Research Design

- Reproducibility : Document synthetic conditions (solvent purity, inert gas flow rates) and instrument calibration details .

- Data Validation : Cross-reference spectroscopic data with computational models to confirm assignments .

- Ethical Compliance : Obtain institutional approval for hazardous material protocols and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.